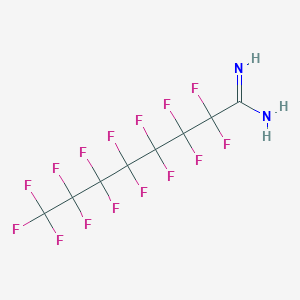

Perfluorooctanamidine

Übersicht

Beschreibung

Synthesis Analysis

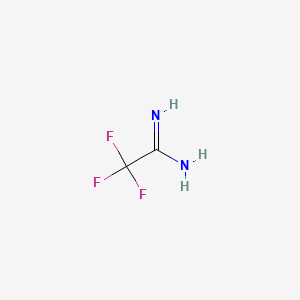

The first paper presents a method for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles . The synthesis involves the use of perfluoro acid anhydrides as a perfluoroalkyl source for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. This method allows for the creation of perfluoroalkylated chemical libraries, which can be valuable in the search for new drug candidates and agrochemicals. The paper also discusses the synthetic utility of bench-stable trifluoromethylated aziridine, prepared on a gram scale, which can be used to synthesize a wide variety of trifluoromethylated amines.

Molecular Structure Analysis

The second paper does not directly analyze the molecular structure of perfluorooctanamidine but does provide insight into the structural characterization of related perfluoroalkylated compounds . The macrocyclic systems synthesized from perfluoro-4-isopropylpyridine were characterized by X-ray crystallography, which is a critical tool for determining the molecular structure of complex compounds.

Chemical Reactions Analysis

The first paper details the chemical reactions involved in the synthesis of perfluoroalkylated N-heterocycles . The reactions are facilitated by diacyl peroxides generated in situ from perfluoro acid anhydrides with urea·H2O2. These react with aminoalkenes in the presence of a copper catalyst, which controls the product selectivity between amino- and carbo-perfluoroalkylations. A mechanistic study suggests that Cu(I) accelerates CF3 radical formation, which is the turnover-limiting step, while Cu(II) influences product selectivity.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of perfluorooctanamidine, they do highlight the general properties of perfluoroalkylated compounds. These compounds typically exhibit high chemical and thermal stability due to the strong carbon-fluorine bonds present in the perfluoroalkyl groups . The ability to complex with cations and anions, as mentioned in the second paper, indicates potential applications in materials science and catalysis .

Wissenschaftliche Forschungsanwendungen

-

Near-Infrared Light-Activated Membrane Fusion for Cancer Cell Therapeutic Applications

- Application: Perfluorooctanamidine could potentially be used in the development of light-activated membrane fusion processes for cancer cell therapeutic applications .

- Method: The process involves the use of o-nitrobenzyl phosphate functionalized-cholesterol tethered nucleic acid-modified liposomes as functional photoresponsive units . These liposomes are loaded with upconversion nanoparticles (UCNPs) and their NIR irradiation yields luminescence, providing a localized light-source to deprotect the o-nitrobenzyl phosphate groups and resulting in the fragmentation of the nucleic acid structures .

- Results: The NIR-triggered fusion of two liposomes resulted in the photocleavage of the hairpin structure, leading to the fusion of the two liposomes . This process was followed by dynamic light scattering, and by monitoring the fluorescence of the Tb 3+ –DPA complex generated upon the fusion of the liposomes and their exchange of contents .

-

Fluorinated Polymers for Advanced Biomedical Applications

- Application: Perfluorooctanamidine could potentially be used in the development of fluorinated polymers for advanced biomedical applications .

- Method: The process involves the use of Teflon porous membranes lubricated with perfluorinated fluids .

- Results: The resulting materials give rise to superoleophilic and slippery surfaces .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKOLAKAFYZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381151 | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorooctanamidine | |

CAS RN |

307-31-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

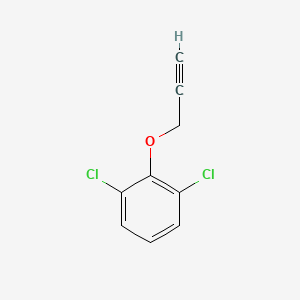

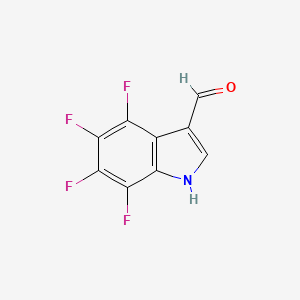

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

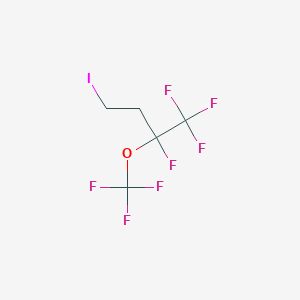

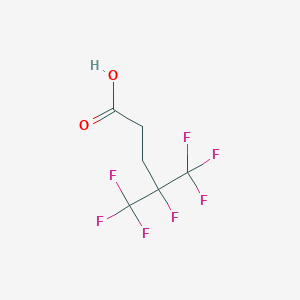

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)